2-Methyl-6-nitroquinoline
Beschreibung
2-Methyl-6-nitroquinoline (C₁₀H₈N₂O₂, molecular weight: 188.18 g/mol) is a nitro-substituted quinoline derivative with a methyl group at the 2-position and a nitro group at the 6-position (CAS: 613-30-9) . It is synthesized via a Fe₃O₄@SiO₂ nanoparticle-catalyzed Doebner-Miller reaction between 4-nitroaniline and crotonaldehyde under acidic conditions. This method achieves an 81% yield and a melting point of 164°C, highlighting its efficiency compared to traditional catalytic approaches . The compound is notable for its role as a precursor in pharmaceutical intermediates, such as anti-arrhythmic agents .
Eigenschaften
IUPAC Name |
2-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPHHQJZWWAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060619 | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
613-30-9 | |
| Record name | 2-Methyl-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Chemical Reactions : 2-Methyl-6-nitroquinoline serves as an important intermediate in the synthesis of various heterocyclic compounds and dyes. Its ability to participate in multiple chemical reactions makes it valuable in organic synthesis .
2. Medicinal Chemistry
- Antimicrobial Properties : Research indicates that this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with ongoing investigations into its mechanisms of action against cancer cells .
- Other Therapeutic Applications : The compound is under investigation for use in developing antipsychotic drugs, blood thinners, anti-inflammatory agents, and treatments for lung and liver infections .
Industrial Applications
1. Bulk Drug Synthesis
- Recent advancements have highlighted the use of nanomaterial-assisted synthesis methods to improve yield and reduce reaction times for producing this compound. For instance, using silica-functionalized magnetite nanoparticles has been shown to double yield and decrease reaction time from 110 minutes to 80 minutes . This method is particularly relevant for scaling up production in the pharmaceutical industry.
2. Specialty Chemicals
- The compound is utilized in producing specialty chemicals with specific electronic properties, contributing to advancements in organic electronics .
Case Studies Highlighting Applications
-
Nanomaterial-Assisted Synthesis
- A study demonstrated that the use of silica-functionalized magnetite nanoparticles significantly improved the yield of this compound during bulk synthesis. This advancement has implications for large-scale pharmaceutical production, particularly for essential drugs like chloroquine and hydroxychloroquine used during the COVID-19 pandemic .
- Biological Interaction Studies
Wirkmechanismus
The biological activity of 2-methyl-6-nitroquinoline is primarily due to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The compound’s mechanism of action often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Physicochemical Properties
The nitro group in 2-methyl-6-nitroquinoline increases polarity, resulting in a higher melting point (164°C) compared to 6-methoxyquinaldine (61–65°C, CAS: 1078-28-0), which has a non-polar methoxy substituent . 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a multi-substituted analog, likely exhibits even higher polarity, though its melting point remains unreported .
Table 2: Physical Properties
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| This compound | 2-CH₃, 6-NO₂ | 164 |
| 6-Methoxyquinaldine | 2-CH₃, 6-OCH₃ | 61–65 |
| 6-Fluoro-2-methylquinoline | 2-CH₃, 6-F | Not reported |
Industrial and Pharmaceutical Relevance
This compound is commercially available (e.g., Biopharmacule Speciality Chemicals) and priced competitively due to scalable nanomaterial-assisted synthesis .
Biologische Aktivität
2-Methyl-6-nitroquinoline (C₁₀H₈N₂O₂) is a heterocyclic organic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of both methyl and nitro groups at the 2 and 6 positions, respectively, enhances its reactivity and potential biological activity compared to similar compounds. This article reviews the biological activities of this compound, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results.
- Enzyme Interaction : The compound may bind effectively to certain enzymes or receptors, influencing their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential antibacterial properties |
| Anticancer | Effective against specific cancer cell lines |
| Enzyme Interaction | Possible binding to enzymes/receptors |
Anticancer Studies
A significant study investigated the effects of quinoline derivatives, including this compound, on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects on MCF-7 cells, with IC₅₀ values indicating effective antiproliferative activity. For instance, related compounds showed IC₅₀ values ranging from 8.50 to 12.51 μM, suggesting that structural modifications can enhance efficacy against cancer cells .
The mechanism of action for this compound remains largely unexplored due to limited research. However, it is hypothesized that the nitro group may contribute to weak oxidizing properties or facilitate interactions with biomolecules through hydrogen bonding or other mechanisms . Further studies are required to elucidate these interactions and their implications for pharmacological applications.
Synthesis and Yield Improvement
Recent advancements in the synthesis of this compound have utilized nanomaterials for enhanced yield and reduced reaction times. A study demonstrated that using silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) improved reaction yields from approximately 20% to over 80% while reducing synthesis time significantly . This method highlights the potential for more efficient production processes in pharmaceutical applications.
Safety and Handling
As with many nitroaromatic compounds, this compound should be handled with caution due to potential hazards:
Vorbereitungsmethoden
Doebner-Miller Reaction
The classical approach involves the condensation of 4-nitroaniline (11 mmol) with crotonaldehyde (14 mmol) in concentrated hydrochloric acid under reflux at 105°C for 1 hour.
Procedure :
-
Dissolution : 1.5 g of 4-nitroaniline is dissolved in concentrated HCl.
-
Aldehyde Addition : 0.95 g of crotonaldehyde is added dropwise over 2 hours.
-
Reflux and Neutralization : The mixture is refluxed, cooled to 25°C, and neutralized with 11 N NaOH.
-
Isolation : The product precipitates as a whitish-yellow solid, recrystallized from methanol.
Outcomes :
Limitations of Traditional Methods
-
Low Yield : Side reactions, such as premature cyclization or decomposition, limit efficiency.
-
Extended Reaction Time : 2-hour aldehyde addition followed by 1-hour reflux increases energy consumption.
-
Solvent Waste : Large volumes of HCl and methanol are required for neutralization and recrystallization.
Nanocatalyst-Assisted Synthesis
Silica-Coated Magnetic Nanoparticles (Fe₃O₄@SiO₂)
The integration of 40 nm Fe₃O₄@SiO₂ nanoparticles enhances both condensation and cyclization steps via surface-mediated catalysis.
Procedure :
-
Catalyst Preparation : Nanoparticles are dried at 120°C overnight to remove moisture.
-
Reaction Setup : Identical to the traditional method, with 1.5 g of 4-nitroaniline and 0.95 g of crotonaldehyde.
-
Catalyst Addition : Fe₃O₄@SiO₂ (0.5 wt%) is introduced before reflux.
-
Magnetic Separation : Post-reflux, nanoparticles are isolated using an external magnet, simplifying purification.
Outcomes :
Mechanistic Role of Nanoparticles
The acidic silica surface stabilizes reactive intermediates, such as the α,β-unsaturated aldehyde formed during aldol condensation. This stabilization prevents side reactions and accelerates Michael addition, the rate-determining step in quinoline formation.
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Nanoparticle-Assisted Method |
|---|---|---|
| Yield | 47% | 81% |
| Reaction Time | 180 minutes | 80 minutes |
| Catalyst | None | Fe₃O₄@SiO₂ (0.5 wt%) |
| Energy Consumption | High | Moderate |
| Environmental Impact | High solvent waste | Reduced waste via catalyst reuse |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Industrial and Research Implications
-
Pharmaceutical Manufacturing : High-yield synthesis supports bulk production of antimalarial precursors.
-
Sustainability : Magnetic catalyst recovery reduces heavy metal waste.
-
Scalability : Nanoparticle-enabled protocols are adaptable to continuous flow reactors.
Q & A
Q. How to address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer : Re-examine computational settings (e.g., scaling factors for DFT frequencies). Compare experimental IR/Raman spectra with simulated spectra using software like GaussView. Consider solvent effects by running computations with implicit solvation models (e.g., PCM). Publish raw spectral data alongside analyzed results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
